3-(Prop-2-en-1-yl)piperidine-2,6-dione

Catalog No.
S14034583
CAS No.
M.F
C8H11NO2
M. Wt
153.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Prop-2-en-1-yl)piperidine-2,6-dione

Product Name

3-(Prop-2-en-1-yl)piperidine-2,6-dione

IUPAC Name

3-prop-2-enylpiperidine-2,6-dione

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

InChI

InChI=1S/C8H11NO2/c1-2-3-6-4-5-7(10)9-8(6)11/h2,6H,1,3-5H2,(H,9,10,11)

InChI Key

ZKWJADOQOFDEIW-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CCC(=O)NC1=O

3-(Prop-2-en-1-yl)piperidine-2,6-dione is a chemical compound with the molecular formula C₈H₁₁N₁O₂ and a molecular weight of 153.18 g/mol. It is characterized by a piperidine ring substituted with a prop-2-en-1-yl group and two carbonyl groups at positions 2 and 6. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features.

  • Oxidation: The carbonyl groups can be oxidized to form more complex structures.
  • Reduction: The carbonyl groups can also be reduced to alcohols, utilizing reagents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The prop-2-en-1-yl group can undergo nucleophilic substitution reactions, allowing for further derivatization of the compound.

Common reagents used in these reactions include potassium tert-butoxide, acetates, and acrylamides, which facilitate various transformations through Michael addition and intramolecular nucleophilic substitutions .

3-(Prop-2-en-1-yl)piperidine-2,6-dione exhibits significant biological activity. It has been studied for its potential as a therapeutic agent targeting various diseases, including cancer and neurological disorders. The compound's mechanism of action involves modulating specific molecular pathways, such as the activity of the CRL4CRBN E3 ubiquitin ligase, leading to the ubiquitination and degradation of target proteins .

The synthesis of 3-(Prop-2-en-1-yl)piperidine-2,6-dione can be achieved through several methods:

  • Michael Addition: This method involves the reaction of an appropriate Michael donor with an acceptor in the presence of a base.
  • Intramolecular Nucleophilic Substitution: Following the Michael addition, intramolecular nucleophilic substitution can occur to form the piperidine structure.
  • Use of Catalysts: Potassium tert-butoxide is often employed as a promoter in these reactions to enhance yields.

These methods allow for efficient production of the compound while maintaining high purity levels .

3-(Prop-2-en-1-yl)piperidine-2,6-dione finds applications in various fields:

  • Medicinal Chemistry: It is explored for its potential therapeutic properties against cancer and inflammatory diseases.
  • Organic Synthesis: The compound serves as a versatile intermediate in synthesizing other complex molecules.

Its unique structure allows it to participate in diverse

Research on 3-(Prop-2-en-1-yl)piperidine-2,6-dione has focused on its interactions with biological targets. Studies indicate that it can influence protein degradation pathways through its action on the E3 ubiquitin ligase system. Understanding these interactions is critical for evaluating its therapeutic potential and optimizing its efficacy in clinical applications .

Several compounds share structural similarities with 3-(Prop-2-en-1-yl)piperidine-2,6-dione:

Compound NameMolecular FormulaUnique Features
3-(1-Oxoisoindolin-2-yl)piperidine-2,6-dioneC₉H₉N₁O₂Contains an isoindoline core
ThalidomideC₁₁H₁₁N₁O₄Known for its historical use in medicine
LenalidomideC₁₃H₁₃N₃O₃Used in multiple myeloma treatment

Uniqueness: 3-(Prop-2-en-1-yl)piperidine-2,6-dione is distinct due to its propylene side chain, which influences its reactivity and biological activity compared to other derivatives. This structural feature may enhance its interaction with specific biological targets or improve its pharmacological properties .

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

153.078978594 g/mol

Monoisotopic Mass

153.078978594 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types